(R)-1-[3-(ACETYLTHIO)-2-METHYL-1-OXOPROPYL]-L-PROLINE
Description
Properties
IUPAC Name |
(2S)-1-[(2R)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRGUYIKSRYCI-CBAPKCEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207782 | |
| Record name | 1-[(2R)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65167-28-4 | |
| Record name | 1-[(2R)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65167-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(3-(Acetylthio)-2-methyl-1-oxopropyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065167284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2R)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(R)-1-[3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline, also known as Captopril Impurity 39, is a compound derived from the amino acid proline. It has garnered attention due to its potential biological activities, particularly as a modulator in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17NO4S
- Molecular Weight : 259.32 g/mol
- CAS Number : 65167-28-4
1. Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is recognized for its role as an ACE inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Mechanism of Action :
- The compound binds to the active site of ACE, inhibiting its activity and leading to decreased levels of angiotensin II. This results in vasodilation and reduced blood pressure.
2. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity, which may contribute to their therapeutic effects in cardiovascular diseases.
Case Study :
A study demonstrated that derivatives with acetylthio groups showed significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .
3. Antimicrobial Activity
Emerging data suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains.
Research Findings :
In vitro studies have shown that this compound can inhibit the growth of specific pathogens, although further research is needed to elucidate its full spectrum of activity .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Substituents
The compound’s uniqueness lies in its acetylthio group and 2-methylpropionyl side chain. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Functional Group Impact on Bioactivity
- Acetylthio vs. Benzoylthio :
The acetylthio group in the target compound offers lower steric hindrance and higher metabolic stability compared to the bulkier benzoylthio group in the potassium salt derivative . This difference may influence solubility and membrane permeability. - Carbamate Derivatives :
The addition of 3-trifluoromethylphenyl or 2-methoxyphenyl carbamate groups in compounds enhances their interaction with enzymatic targets (e.g., angiotensin-converting enzyme), making them potent antihypertensive agents . The target compound lacks these groups, limiting its direct therapeutic use but highlighting its role as a synthetic precursor. - Salt Forms :
The potassium salt derivative () exhibits improved aqueous solubility compared to the free acid form of the target compound, which is critical for cell culture applications .
Pharmacological and Physicochemical Properties
- Melting Points :
The target compound’s melting point (76–82°C ) is lower than carbamate derivatives (>100°C), likely due to reduced molecular rigidity . - Stereochemical Considerations :
The (R)-configuration in the target compound contrasts with the D-(S)-3-acetylthio descriptor in analogs. This stereochemical divergence may affect binding affinity to chiral biological targets .
Preparation Methods
Acylation of L-Proline with 3-Acetylthio-2-methylpropionic Acid Derivatives
The most common approach involves acylation of L-proline with a suitably functionalized 3-acetylthio-2-methylpropionic acid or its reactive derivatives:
Starting Material Preparation : 3-Acetylthio-2-methylpropionic acid derivatives are synthesized by introducing the acetylthio group onto a 3-halo-2-methylpropionic acid precursor. For example, 3-bromo-2-methylpropionic acid is reacted with potassium rhodanide in toluene-water biphasic conditions to form the rhodanide intermediate, which is then converted to the acetylthio derivative after appropriate processing.
Acylation Reaction : L-proline is typically converted into a more reactive ester form, such as tertiary-butyl L-prolinate, to enhance acylation efficiency. The acylation is carried out using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in an inert solvent like ethyl acetate or dichloromethane. This step yields the acylated product, (R)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline, often as a protected intermediate.
Resolution and Purification : The acylated product is resolved by forming salts with chiral amines such as dicyclohexylamine to separate stereoisomers. The desired (R) isomer is isolated, and the acetylthio protective group is removed by hydrolysis if necessary to yield the final product.
Alternative Route via 3-Halo-2-methylpropionyl Chloride
L-proline can be directly acylated with 3-halo-2-methylpropionyl chloride to obtain 1-[(2S)-3-halo-2-methyl-1-oxopropyl]-L-proline. This intermediate is then converted to the acetylthio derivative by nucleophilic substitution with alkali metal thiosulfate, followed by acidic hydrolysis to yield the target compound.
This method improves overall yield (up to ~30%) compared to earlier methods and reduces the number of synthetic steps.
Catalytic Hydrogenation and Final Purification
In some processes, catalytic hydrogenation using palladium on charcoal (1-20% weight relative to substrate) is employed to reduce intermediates and assist in deprotection steps. The reaction is conducted in inert organic solvents such as ethyl acetate or dichloromethane, sometimes with controlled water content to optimize solubility and reaction rates.
After hydrogenation, the catalyst is removed by filtration, and the product is isolated by evaporation and crystallization. Drying agents like magnesium sulfate are used to remove residual water.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Yield (%) | Notes |
|---|---|---|---|---|
| Preparation of rhodanide intermediate | 3-bromo-2-methylpropionic acid, potassium rhodanide, NaOH, 25 °C, 48 h | Toluene-water biphasic system | 76.7 | pH maintained between 6.4-6.6; product purity 98-99% |
| Acylation of L-proline | L-proline ester, 3-acetylthio-2-methylpropionic acid, DCC | Ethyl acetate, dichloromethane | ~10-30 | Yield depends on method; resolution needed for stereoisomers |
| Nucleophilic substitution | 3-halo intermediate, alkali metal thiosulfate | Organic solvent (e.g., ethyl acetate) | ~30 | Converts halo to acetylthio group |
| Catalytic hydrogenation | Pd/C catalyst, inert solvent, room temperature | Ethyl acetate, dichloromethane | - | Catalyst reused; solvent choice critical for reaction |
Research Findings and Optimization
The process described in US Patent US5202443A emphasizes improving yield above 50% by minimizing synthetic steps and optimizing solvent and catalyst use.
Maintaining stereochemical purity is critical; thus, resolution of intermediates via chiral amine salts is a key step.
Use of inert solvents that dissolve both starting materials and products without side reactions is essential for high purity and yield.
The acetylthio group serves as a protected mercapto group, which can be deprotected to yield captopril or related compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-1-[3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves:
-
Thioacetylation : Reacting 3-mercapto-2-methylpropanoic acid with acetic anhydride to introduce the acetylthio group .
-
Coupling with L-proline : Using carbodiimide-based activation (e.g., EDC/HOBt) or acid chloride intermediates .
-
Optimization : Adjust pH (6.5–7.5), temperature (0–4°C for coupling), and stoichiometric ratios (1:1.2 for proline:acyl chloride) to minimize racemization. Monitor via TLC or HPLC .
- Critical Data :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–4°C | Reduces epimerization |
| Reaction Time | 4–6 hrs | Balances completion vs. degradation |
| Solvent | Dichloromethane | Enhances solubility |
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodology :
- NMR : 1H NMR (δ 1.4–1.6 ppm for methyl groups; δ 4.3–4.5 ppm for proline α-H) and 13C NMR (δ 170–175 ppm for carbonyl groups) confirm backbone structure .
- X-ray Crystallography : Resolves absolute configuration (e.g., R-configuration at the acetylthio-methyl center) .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to verify enantiomeric purity (>99% ee) .
Q. What strategies are recommended for assessing and ensuring the purity of this compound in laboratory-scale synthesis?
- Methodology :
- HPLC-PDA : C18 column (acetonitrile:water + 0.1% TFA) to detect impurities (<0.1% threshold) .
- Melting Point Analysis : Compare observed range (76–82°C) with literature values .
- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .
Advanced Research Questions
Q. How can researchers identify and quantify key impurities (e.g., disulfide derivatives or deacetylated byproducts) formed during synthesis?
- Methodology :
- LC-MS/MS : Use electrospray ionization (ESI+) to detect disulfide dimers (m/z 427.2) and deacetylated species (m/z 184.1) .
- Reference Standards : Compare retention times with known impurities (e.g., Impurity K: (2S)-3-(acetylthio)-2-methylpropanoic acid) .
Q. What experimental approaches are used to evaluate the impact of stereochemical configuration on biological activity or chemical reactivity?
- Methodology :
- Enantiomer Comparison : Synthesize both (R)- and (S)-configurations via chiral resolution (e.g., dicyclohexylamine salt crystallization) .
- In Vitro Assays : Test ACE inhibition (IC50) to correlate stereochemistry with activity. (R)-enantiomer typically shows 10–100x higher potency than (S) .
- Critical Data :
| Enantiomer | IC50 (nM) | Selectivity Ratio (R/S) |
|---|---|---|
| (R) | 1.2 | 85:1 |
| (S) | 102 | — |
Q. What in vivo models or pharmacokinetic studies are appropriate for investigating the metabolic stability and bioavailability of this compound?
- Methodology :
- Rodent Models : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS. Monitor acetylthio hydrolysis to free thiol metabolites .
- Tissue Distribution : Use radiolabeled (14C) compound to track accumulation in kidneys/liver .
Q. How should researchers address contradictions between computational predictions (e.g., docking studies) and experimental results regarding target binding affinity?
- Methodology :
- Molecular Dynamics (MD) Simulations : Extend simulation time (>100 ns) to account for protein flexibility .
- Mutagenesis Studies : Modify ACE active-site residues (e.g., Glu384) to validate binding interactions .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to reconcile docking scores (ΔG) with experimental Kd values .
Q. What methodologies are critical for establishing structure-activity relationships (SAR) for derivatives of this compound in lead optimization?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
